Cas no 1015572-07-2 (ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate)

Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core with an ester functional group. Its structure combines the reactivity of a keto group at the 3-position with the versatility of an ethyl carboxylate moiety at the 8-position, making it a valuable intermediate in organic synthesis. The compound is particularly useful in the development of pharmacologically active molecules due to its rigid polycyclic framework, which can enhance binding affinity in medicinal chemistry applications. Its well-defined reactivity profile allows for selective modifications, facilitating the synthesis of derivatives for research in drug discovery and material science.
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate structure
1015572-07-2 structure
Product name:ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
CAS No:1015572-07-2
MF:C13H11N3O3
MW:257.244742631912
CID:5381609

ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-hydroxy-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
    • ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
    • Inchi: 1S/C13H11N3O3/c1-2-19-13(18)7-3-4-10-8(5-7)11-9(6-14-10)12(17)16-15-11/h3-6H,2H2,1H3,(H2,15,16,17)
    • InChI Key: DZTYTECWPAOSNL-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C(OCC)=O)=CC=2)C2NNC(=O)C=2C=1

ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3374-0729-5μmol
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3374-0729-1mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3374-0729-20mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3374-0729-25mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3374-0729-4mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3374-0729-15mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3374-0729-30mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3374-0729-5mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3374-0729-2mg
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3374-0729-2μmol
ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate
1015572-07-2 90%+
2μl
$57.0 2023-04-26

ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate Related Literature

Additional information on ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate

Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS No. 1015572-07-2): A Comprehensive Overview

Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS No. 1015572-07-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.

Chemical Structure and Synthesis

The chemical structure of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate is characterized by a pyrazoloquinoline core with an ethyl ester group attached to the carboxylic acid moiety at the 8-position. The presence of the oxo group at the 3-position adds to the structural complexity and contributes to its unique chemical properties. The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazoloquinoline scaffold followed by functionalization at specific positions.

Recent studies have explored various synthetic routes to improve the yield and purity of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethyl ester group efficiently. This method has shown promising results in terms of scalability and applicability in industrial settings.

Biological Properties and Mechanisms of Action

Ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate has been extensively studied for its biological activities. Research has demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer properties. The anti-inflammatory effects are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

In cancer research, ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate has shown promise as a potential therapeutic agent due to its ability to induce apoptosis in cancer cells. Mechanistic studies have revealed that this compound targets multiple signaling pathways involved in cell proliferation and survival. For instance, it has been shown to downregulate the expression of pro-survival proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic proteins like Bax and Bak.

Clinical Applications and Potential Therapeutic Uses

The potential therapeutic applications of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate are being actively investigated in preclinical and clinical settings. Early-stage clinical trials have focused on evaluating its safety and efficacy in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results have been encouraging, with the compound demonstrating significant reductions in inflammatory markers without major adverse effects.

In oncology, phase I clinical trials have been initiated to assess the safety and pharmacokinetics of ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate. These trials have shown promising outcomes in terms of tolerability and preliminary evidence of antitumor activity. Further studies are underway to explore its potential as a monotherapy or in combination with other anticancer agents.

Current Research Trends and Future Directions

The ongoing research on ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate is focused on several key areas. One area of interest is the optimization of its chemical structure to enhance its pharmacological properties. This includes improving its solubility, stability, and bioavailability through structural modifications or prodrug strategies.

Another important area is the elucidation of its molecular mechanisms of action using advanced techniques such as high-throughput screening and computational modeling. These approaches aim to identify novel targets and pathways that can be modulated by this compound for therapeutic benefit.

In conclusion, ethyl 3-oxo-1H,2H,3H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS No. 1015572-07-2) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for clinical use.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.